6-Chloro-3-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-3-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of 6-chloro-1,2,4-triazolo[4,3-b]pyridazine with 2-methoxyphenol in the presence of a suitable base and solvent . The reaction conditions often include heating the mixture to a specific temperature to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-3-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups .
Scientific Research Applications
6-Chloro-3-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: It serves as a building block in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 6-Chloro-3-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
6-Chloro-3-[(2-methoxyphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenoxy group enhances its potential interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
596825-81-9 |
---|---|
Molecular Formula |
C13H11ClN4O2 |
Molecular Weight |
290.70 g/mol |
IUPAC Name |
6-chloro-3-[(2-methoxyphenoxy)methyl]-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C13H11ClN4O2/c1-19-9-4-2-3-5-10(9)20-8-13-16-15-12-7-6-11(14)17-18(12)13/h2-7H,8H2,1H3 |
InChI Key |
MHKBCNLNTSWQJI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC2=NN=C3N2N=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.